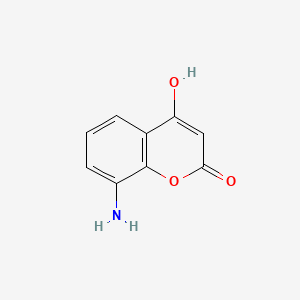

8-Amino-4-hydroxycoumarin

Description

8-Amino-4-hydroxycoumarin is a substituted coumarin derivative characterized by an amino group at the C8 position and a hydroxyl group at the C4 position of the coumarin backbone. Its synthesis typically involves the amination of nitro-substituted precursors. For instance, 8-amino-7-hydroxy-4-methylcoumarin is synthesized via the replacement of a nitro group (NO₂) with an amino group (NH₂) in 8-nitro-7-hydroxy-4-methylcoumarin, achieving a moderate yield of ~50% under ethanol-HCl conditions .

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

8-amino-4-hydroxychromen-2-one |

InChI |

InChI=1S/C9H7NO3/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,11H,10H2 |

InChI Key |

ILURZWGSZNZELJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC(=O)C=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-4-hydroxycoumarin typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-hydroxycoumarin with an amine source, such as ammonia or an amine derivative, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Amino-4-hydroxycoumarin undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted coumarin derivatives .

Scientific Research Applications

8-Amino-4-hydroxycoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-4-hydroxycoumarin involves its interaction with various molecular targets and pathways. For instance, it can inhibit the active form of the GPIIb/IIIa complex on platelets, preventing platelet aggregation . Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

8-Acetyl-7-hydroxy-4-methylcoumarin (Compound 9)

- Substituents : Acetyl (C8), hydroxyl (C7), methyl (C4).

- Synthesis: Prepared via azeotropic condensation of resorcinol, 2,6-dihydroxyacetophenone, and ethyl acetoacetate .

- Properties : Increased lipophilicity due to the acetyl group, which may enhance membrane permeability in anti-cancer assays .

Hydroxy-3-phenylcoumarins (Compounds 5–8)

- Substituents : Phenyl (C3), hydroxyl (varying positions).

- Synthesis : Derived from acetylation and hydrolysis of phenyl-substituted precursors .

- Properties: Demonstrated antioxidant activity via ORAC (oxygen radical absorbance capacity) and ESR (electron spin resonance) assays. Oxidation potentials measured by cyclic voltammetry (CV) correlate with radical scavenging efficiency, particularly against peroxyl and hydroxyl radicals .

4-Aminocoumarin Derivatives

- Substituents: Amino group at C4 with N-linked hydroxy or amino groups.

- Synthesis : Characterized by X-ray crystallography confirming E-configuration in products. NMR spectra revealed coexistence of E- and Z-isomers in some derivatives .

- Properties : Structural isomerism (E/Z) influences reactivity and antimicrobial activity .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.